N-(2-methylphenyl)-4-nitrobenzamide
Description
Contextualization within Nitrobenzamide Chemistry and Aromatic Amides
N-(2-methylphenyl)-4-nitrobenzamide belongs to the extensive class of aromatic amides, organic compounds characterized by an amide linkage directly attached to an aromatic ring. spectrabase.com This structural feature imparts a high degree of stability and specific reactivity to these molecules. Aromatic amides are integral to numerous applications, from pharmaceuticals to advanced polymers, owing to their capacity for hydrogen bonding and their role as versatile synthetic intermediates. spectrabase.commdpi.com
The other key component of the title compound is the 2-methylphenyl (o-tolyl) group attached to the amide nitrogen. The presence and position of substituents on the N-aryl ring can influence the molecule's conformation, lipophilicity, and interactions with biological targets.
Rationale for Advanced Investigation of this compound
The scientific impetus for the detailed investigation of this compound stems from the established and potential applications of related compounds. The benzanilide (B160483) (N-phenylbenzamide) core is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.gov Benzanilides have served as intermediates in the synthesis of various heterocyclic compounds and as ligands for diverse receptor types. nih.gov
Furthermore, various nitrobenzamide derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and potential anticancer properties. nih.govnih.gov For instance, a series of 4-nitro-N-phenylbenzamides have shown efficacy in anticonvulsant screenings. nih.gov The inclusion of a nitro group can be a strategic element in drug design, contributing to enhanced bioactivity. mdpi.com The specific combination of the 4-nitrobenzoyl core with the 2-methylphenylamine moiety in this compound presents a unique scaffold for exploring structure-activity relationships.
Overview of Current Research Trajectories and Gaps
Current research on aromatic amides and nitrobenzamides is vibrant, with many studies focusing on the synthesis of new derivatives and the evaluation of their biological potential. A significant area of investigation is in the development of novel therapeutic agents. For example, derivatives of N-(alkyl/aryl)-4-nitrobenzamide have been synthesized and evaluated for their antidiabetic properties. nih.gov Other research has explored the antimicrobial activities of novel N-phenylbenzamide derivatives. nih.gov
Despite the broad interest in this class of compounds, a specific and in-depth research focus on this compound itself appears to be limited. While studies on closely related analogues provide valuable insights, there is a discernible gap in the literature concerning the dedicated exploration of this particular compound's synthesis optimization, comprehensive spectroscopic characterization, and a systematic evaluation of its biological activity profile. The existing data is often for derivatives or isomers, highlighting the need for more targeted research on the title compound to fully elucidate its chemical and biological characteristics.
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its handling, characterization, and application in research. While detailed experimental data for this specific compound is not extensively published, data for closely related compounds and from chemical suppliers provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O₃ | |
| Molecular Weight | 256.26 g/mol | nih.gov |
| Melting Point | 157-158 °C | |
| Boiling Point (Predicted) | 348.7±35.0 °C | |
| Density (Predicted) | 1.304±0.06 g/cm³ | |
| pKa (Predicted) | 12.16±0.70 |
This table presents predicted and available data for this compound.
Synthesis and Characterization
A common method for the synthesis of N-arylbenzamides is the acylation of an amine with a benzoyl chloride derivative. For this compound, this would typically involve the reaction of 2-methylaniline with 4-nitrobenzoyl chloride. This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. mdpi.com
A detailed synthetic procedure for a structurally similar compound, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methylphenyl)-4-nitrobenzamide, involves the reaction of the corresponding acid chloride with 2-methylaniline in a suitable solvent like dimethylformamide (DMF) under reflux conditions. nih.gov The product can then be isolated by precipitation in water and purified by recrystallization. nih.gov
The characterization of this compound would rely on standard spectroscopic techniques:
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3300-3500 cm⁻¹), the C=O stretching of the amide group (around 1630-1680 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The spectrum would show distinct signals for the aromatic protons on both the 4-nitrophenyl and 2-methylphenyl rings, a singlet for the methyl group protons, and a broad singlet for the N-H proton. nih.gov
¹³C NMR: The spectrum would reveal signals for all the carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbons of the two aromatic rings. nih.gov
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. Fragmentation patterns could also provide structural information. mdpi.com
Structural Analysis
A study on the crystal structure of its isomer, N-(2-methylphenyl)-2-nitrobenzamide , revealed that the dihedral angle between the two aromatic rings is 41.48(5)°. nih.gov The nitro group in this isomer is twisted out of the plane of the benzene (B151609) ring to which it is attached. nih.gov The molecules are linked into chains by N-H···O hydrogen bonds. nih.gov
Another relevant structure is that of N-(2-methylphenyl)-4-nitrobenzenesulfonamide , which shares the same substituted phenyl groups but has a sulfonamide linkage instead of a carboxamide. In this molecule, the dihedral angle between the planes of the two rings is 51.11(10)°. nih.gov The molecules form inversion dimers through pairs of N-H···O hydrogen bonds. nih.gov
Based on these related structures, it can be inferred that the two aromatic rings in this compound are likely not coplanar, adopting a twisted conformation. The presence of the amide linkage allows for the formation of intermolecular hydrogen bonds, which would play a significant role in the crystal packing.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylphenyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-10-4-2-3-5-13(10)15-14(17)11-6-8-12(9-7-11)16(18)19/h2-9H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPSIRAPSOKGGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190344 | |
| Record name | Benzamide, 4-nitro-N-(o-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36855-81-9 | |
| Record name | N-(2-Methylphenyl)-4-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36855-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methylphenyl)-4-nitrobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036855819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-(2-methylphenyl)-4-nitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 4-nitro-N-(o-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-METHYLPHENYL)-4-NITROBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WL5E32V5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for N 2 Methylphenyl 4 Nitrobenzamide and Its Analogues
Classical Amidation Approaches for Benzamide (B126) Synthesis
Traditional methods for forming benzamides have long been the cornerstone of organic synthesis, offering reliable and well-understood pathways.
A primary and widely utilized method for synthesizing N-(2-methylphenyl)-4-nitrobenzamide is the Schotten-Baumann reaction. iitk.ac.inwikipedia.org This reaction involves the nucleophilic acyl substitution of an amine, in this case, 2-methylaniline (o-toluidine), with an acyl chloride, 4-nitrobenzoyl chloride. iitk.ac.invedantu.com The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. iitk.ac.invedantu.com
The general reaction is as follows: 4-Nitrobenzoyl chloride + 2-Methylaniline → this compound + HCl
A study describes the synthesis of a similar compound, N-(3-chlorophenethyl)-4-nitrobenzamide, by reacting 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride in dichloromethane (B109758), with triethylamine (B128534) added as a base after initial mixing. mdpi.com This highlights a common procedural variation for this type of synthesis.
The efficiency and yield of the Schotten-Baumann reaction can be significantly influenced by the choice of reagents and reaction conditions.
Thionyl Chloride: 4-Nitrobenzoyl chloride is often prepared from 4-nitrobenzoic acid using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). tandfonline.comprepchem.comorgsyn.org One report indicates that refluxing 4-nitrobenzoic acid with two equivalents of thionyl chloride can produce a near-quantitative yield of 4-nitrobenzoyl chloride. tandfonline.com Another procedure involves heating 4-nitrobenzoic acid with phosphorus pentachloride on a water bath. prepchem.comorgsyn.org The quality of the reagents, particularly the phosphorus pentachloride, can greatly affect the yield of the resulting acid chloride. orgsyn.org
Pyridine (B92270) and Other Bases: The choice of base is critical in the acylation of anilines. Bases like pyridine or sodium hydroxide (B78521) are commonly used to scavenge the HCl produced during the reaction. iitk.ac.invedantu.com This is crucial because the acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. vedantu.com In a study comparing the catalytic effects of pyridine and triethylamine, it was found that using 100% pyridine as a catalyst was more effective in the synthesis of 2-(4-nitrophenyl)-4H-benzo Current time information in Bangalore, IN.researchgate.netoxazin-4-one from anthranilic acid and 4-nitrobenzoyl chloride, yielding 46%, which was double the yield compared to a mixture of pyridine and triethylamine. jocpr.com While not the exact target compound, this provides insight into the role of pyridine in similar acylation reactions.
The solvent system and reaction kinetics play a pivotal role in the outcome of the synthesis.
Solvent Effects: The Schotten-Baumann reaction is often performed in a two-phase system, such as dichloromethane and water, where the base resides in the aqueous phase and the reactants and product remain in the organic phase. wikipedia.org The use of water can, however, lead to the undesirable hydrolysis of the acyl chloride. rsc.org Studies on the kinetics of the reaction between various substituted benzoyl chlorides and aniline (B41778) in benzene (B151609) have been conducted to understand the impact of the solvent and substituents on the reaction rate. rsc.org The rates of reaction can vary by orders of magnitude depending on the solvent, which can alter reaction pathways and product distributions. chemrxiv.org
Reaction Kinetics: The rate of acylation of anilines is influenced by the electronic nature of both the aniline and the acylating agent. Studies on the acylation of anilines by isobutyryl halides in ether showed the reaction is first-order in each reactant. rsc.org The kinetics of the reaction between aniline and benzoyl chloride have been studied in a microstructured chemical system using ammonia (B1221849) as an acid absorbent, which was shown to significantly reduce the reaction time by suppressing side reactions. acs.org
An alternative to using highly reactive acyl chlorides is the direct coupling of a carboxylic acid with an amine using a coupling agent. hepatochem.comyoutube.com This method avoids the need to first synthesize the acyl chloride.
Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). hepatochem.com The general process involves the activation of the carboxylic acid by the coupling agent to form a reactive intermediate, which then reacts with the amine to form the amide bond. hepatochem.comnih.gov
Several studies have focused on the direct amidation of carboxylic acids. For example, titanium tetrachloride (TiCl₄) has been reported as an effective mediator for the condensation of carboxylic acids and amines in pyridine. nih.gov However, one study noted that under their specific TiF₄-catalyzed conditions, 4-nitrobenzoic acid failed to undergo amidation. rsc.org Another approach involves the use of borate (B1201080) esters, such as B(OCH₂CF₃)₃, which have been shown to be effective for the direct synthesis of amides from carboxylic acids and amines. acs.org
Reaction of Anilines with 4-Nitrobenzoyl Chloride
Modern and Sustainable Synthetic Strategies
In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods.
Mechanochemistry, which involves conducting chemical reactions by grinding or milling, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. mdpi.com
The synthesis of amides via mechanochemical methods, such as ball milling, has been successfully demonstrated. acs.org Amide bonds have been generated from acyl chlorides and anilines using mortar and pestle or ball milling. acs.org A specific example is the eco-friendly mechanosynthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride in a shaker-type ball mill, which proceeded rapidly at room temperature. mdpi.com This suggests that a similar mechanochemical approach could be highly effective for the synthesis of this compound.
Mechanochemical methods have also been developed for the direct coupling of carboxylic acids and amines using various coupling reagents. acs.orgacs.org These approaches align with the principles of green chemistry by minimizing solvent waste and often reducing reaction times. mdpi.comnih.gov
Solvent-Free Reaction Methodologies
The movement towards environmentally benign chemical processes has spurred the development of solvent-free reaction conditions for amide synthesis. These methods not only reduce hazardous waste but can also lead to improved efficiency and simpler purification procedures.
One prominent solvent-free approach involves the use of mechanochemistry, where mechanical force, often through ball milling, initiates chemical reactions. For instance, the synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide, a structural analogue, has been successfully achieved by vibrating a mixture of 2,2-diphenylethan-1-amine and 4-nitrobenzoyl chloride in a stainless steel milling jar. mdpi.com This eco-friendly mechanosynthesis proceeds rapidly and efficiently without the need for a solvent. mdpi.com
Another effective solvent-free strategy employs enol esters, such as vinyl benzoate, for the N-benzoylation of anilines and other primary amines. acs.orgrsc.org This method allows for the direct introduction of the benzoyl group under catalyst-free and solvent-free conditions at room temperature. acs.orgrsc.org The reaction proceeds cleanly, and the desired benzamide products can often be isolated in high yields simply by crystallization after the removal of the volatile byproducts. acs.orgrsc.org
These solvent-free methodologies represent a significant step forward in the sustainable synthesis of benzamides, offering a cleaner and often more efficient alternative to traditional solvent-based methods.
Green Chemistry Principles in Benzamide Synthesis
The synthesis of benzamides, including this compound, is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
A key development in this area is the use of novel catalytic systems that are both efficient and reusable. One such system involves the direct condensation of benzoic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). nih.gov This reaction is accelerated by ultrasonic irradiation, a green technology that provides energy for the reaction. nih.gov The solid acid catalyst is easily prepared, highly efficient, and can be recovered and reused multiple times, significantly reducing waste. nih.gov The advantages of this method include short reaction times, a simple procedure, and high yields under mild conditions. nih.gov
Another green approach utilizes boric acid as a simple, inexpensive, and low-toxicity catalyst for the direct amidation of benzoic acid and its derivatives. rsc.org This method avoids the need for harsh activating agents, and the reaction can be driven to completion by removing water, often with a Dean-Stark apparatus. rsc.org It serves as an excellent example of homogeneous catalysis in a greener context. rsc.org
Furthermore, the solvent-free methods described previously, such as those using enol esters, are inherently aligned with green chemistry principles by minimizing waste and energy consumption. acs.orgrsc.org These ecocompatible pathways highlight a commitment to developing safer and more sustainable chemical manufacturing processes. acs.orgrsc.org
Synthesis of this compound Derivatives and Structural Analogues
The synthesis of derivatives of this compound is crucial for exploring structure-activity relationships (SAR) in various fields, including medicinal chemistry. youtube.commasterorganicchemistry.com These synthetic efforts focus on modifying the core structure by introducing different substituents on the phenyl rings and the amide linkage, creating isomers, and building more complex molecular architectures.
Strategies for Substituent Variation on Phenyl and Amide Moieties
Varying the substituents on the N-phenyl and benzoyl portions of the molecule is a primary strategy for creating a library of analogues. The most common method for creating the amide bond is the reaction of an amine with an activated carboxylic acid derivative, typically an acyl chloride.
A straightforward strategy involves reacting a substituted benzoyl chloride with a variety of anilines or other amines. For example, to create variations on the N-phenyl ring, 4-nitrobenzoyl chloride can be reacted with different substituted anilines. nih.gov Conversely, to alter the benzoyl moiety, a specific amine like 2-methylaniline can be reacted with a range of substituted benzoyl chlorides, such as 3-chloro- or 3,4-dichloro-benzoyl chloride. nih.gov
A representative synthesis is that of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov This process begins with 2-chloro-4-nitrobenzoic acid, which is first converted to its more reactive acid chloride form using thionyl chloride. This intermediate is then reacted with a panel of different anilines and amines to produce a series of derivatives with diverse N-substituents. nih.gov This modular approach allows for the systematic exploration of how different groups on the N-aryl moiety affect the properties of the final compound. nih.gov
Below is an interactive table showing examples of substituent variations on the N-aryl group for a related 4-nitrobenzamide (B147303) series.
| Entry | N-Aryl Substituent | Resulting Compound Class |
| 1 | 2-methyl-5-nitrophenyl | N-(nitrophenyl)-4-nitrobenzamide derivative nih.gov |
| 2 | 2-(3-chlorophenyl)ethyl | N-(phenethyl)-4-nitrobenzamide derivative nih.gov |
| 3 | 4-sulfamoylphenyl | N-(sulfamoylphenyl)benzamide derivative nih.gov |
| 4 | Alkyl/Aryl groups | General N-substituted benzamides nih.gov |
Regioselective Synthesis of Isomers and Positional Analogues
Controlling the position of substituents on the aromatic rings—regioselectivity—is fundamental to synthesizing specific isomers and is critical for defining a molecule's biological activity and physical properties.
One powerful strategy for achieving regioselectivity is through transition-metal-catalyzed C-H functionalization. In this approach, a directing group on the substrate guides a metal catalyst to activate a specific C-H bond, typically at the ortho position. The amide group (-CONH-) itself can act as an effective directing group. For example, palladium-catalyzed reactions can achieve direct ortho-benzylation of primary benzamides. youtube.com Similarly, cobalt catalysts can be used for the enantioselective C-H activation of benzamides, where meta- and ortho-substituted starting materials react to yield single regioisomers of the product. nih.gov
Another strategy leverages the inherent electronic properties of substituents already present on the ring. A strongly electron-withdrawing group like the nitro group in 4-nitrobenzamide deactivates the ring towards electrophilic substitution but can activate it for regioselective nucleophilic aromatic substitution. For instance, in related quinolone systems, a nitro group facilitates cine-substitution, where a nucleophile attacks the carbon bearing the nitro group, leading to the expulsion of the nitro group and the formation of a new C-C or C-heteroatom bond at that specific position.
The synthesis of a specific positional isomer, such as this compound, relies on the selection of appropriately substituted starting materials where the regiochemistry is pre-defined, namely 2-methylaniline and 4-nitrobenzoyl chloride. Constructing more complex positional analogues often requires multi-step sequences where directing groups are used to install functionality at specific sites before the final amide coupling. youtube.comnih.gov
Multi-step Reaction Pathways for Complex Architectures
The construction of complex benzamide derivatives often requires multi-step synthetic sequences to build up functionality in a controlled manner. These pathways allow for the introduction of diverse and elaborate substituents that are not accessible through single-step coupling reactions.
An excellent example is the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov This pathway demonstrates a linear sequence of reactions to build a highly functionalized benzoyl moiety before the final amidation step.
The synthesis proceeds as follows:
Chlorosulfonylation: The starting material, 2-chloro-4-nitrobenzoic acid, undergoes chlorosulfonylation to introduce a sulfonyl chloride group, yielding 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid.
Sulfonamide Formation: The newly installed sulfonyl chloride is then reacted with 4-chloroaniline (B138754) to form a stable sulfonamide linkage, resulting in 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid.
Acid Chloride Formation: The carboxylic acid group is activated by converting it to an acid chloride using thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF. This creates the reactive intermediate, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chloride.
Amidation: In the final step, this reactive acyl chloride is coupled with a variety of primary amines or anilines to afford the target complex benzamide derivatives. nih.gov
Advanced Structural Characterization and Solid State Analysis
Single-Crystal X-ray Diffraction (SC-XRD) Studies
No published single-crystal X-ray diffraction data is available for N-(2-methylphenyl)-4-nitrobenzamide. Such a study would be required to determine the following:
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals Forces)
A crystallographic study would identify and quantify the non-covalent interactions that govern the crystal's stability. This would include classical hydrogen bonds, typically expected between the amide N-H group and the oxygen atoms of the nitro or carbonyl groups of adjacent molecules, as well as weaker C-H···O interactions and van der Waals forces.
Spectroscopic Investigations for Structural Elucidation (Beyond Basic Identification)
While basic spectroscopic data likely exists in chemical catalogs, detailed analyses correlating spectral features to specific conformational and electronic properties are not available in the scientific literature.
Vibrational Spectroscopy Analysis (e.g., FT-IR) for Functional Group Signatures
A detailed FT-IR analysis would involve assigning specific vibrational frequencies to the stretching and bending modes of the molecule's functional groups. This would include the N-H stretch, the C=O (Amide I) stretch, the N-H bend (Amide II), the asymmetric and symmetric stretches of the NO2 group, and various C-H and C-C vibrations within the aromatic rings. This level of analysis is not currently published.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Insights (e.g., 1H, 13C, 2D NMR)
Published 1H and 13C NMR spectra with detailed assignments and interpretation for this compound are not available. A comprehensive study would provide chemical shift values for each unique proton and carbon atom, and the coupling constants would offer insights into the connectivity and spatial relationships between atoms. Such data is essential for confirming the structure in solution and understanding the electronic environment of the nuclei.
Microscopic and Morphological Studies (e.g., SEM, TEM for Crystal Morphology)
Direct SEM and TEM imaging and detailed morphological data for this compound are not currently documented in available research literature. Such studies would typically provide high-resolution images of the crystal habit, surface topography, and any nanoscale features, offering a complete picture of the compound's solid-state architecture.
However, crystallographic data for the related compound N-(2-methylphenyl)-2-nitrobenzamide has been reported, and its structural parameters can be informative. In a study of this isomer, the molecule was found to crystallize in the orthorhombic space group. nih.gov The two aromatic rings within the molecule are not coplanar, exhibiting a significant dihedral angle between them. nih.gov Specifically, the nitro group is twisted out of the plane of the benzene (B151609) ring to which it is attached. nih.gov The crystal structure is stabilized by intermolecular hydrogen bonds, which link the molecules into chains. nih.gov
For illustrative purposes, the crystallographic data for N-(2-methylphenyl)-2-nitrobenzamide is presented below. It is important to note that these values are for a structural isomer and may differ from those of this compound.
Table 1: Crystallographic Data for N-(2-methylphenyl)-2-nitrobenzamide
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂N₂O₃ |
| Molecular Weight ( g/mol ) | 256.26 |
| Crystal System | Orthorhombic |
| a (Å) | 7.8063 (10) |
| b (Å) | 12.2856 (11) |
| c (Å) | 13.1353 (13) |
| V (ų) | 1259.7 (2) |
| Z | 4 |
| Dihedral Angle (rings) | 41.48 (5)° |
| Nitro Group Twist Angle | 24.7 (3)° |
Data sourced from crystallographic studies on N-(2-methylphenyl)-2-nitrobenzamide. nih.gov
Further research employing techniques like SEM and TEM would be necessary to fully elucidate the specific crystal morphology and surface characteristics of this compound.
Computational and Theoretical Investigations of N 2 Methylphenyl 4 Nitrobenzamide
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, providing a lens through to view the electronic world of molecules. For N-(2-methylphenyl)-4-nitrobenzamide, these calculations reveal the fundamental properties that govern its behavior.
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. researchgate.net Calculations for this compound, often performed using the B3LYP functional with a basis set like 6-31G(d,p), provide optimized molecular structures, including precise bond lengths and angles. researchgate.netnih.gov These theoretical parameters are often in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.netnih.gov
| Bond | Bond Length (Å) |
|---|---|
| C=O | 1.2-1.4 |
| N-C | 1.37-1.4 |
| N-H | 1.009-1.01 |
| C-C (aromatic) | 1.3-1.5 |
| C-H | 1.08-1.09 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a measure of the molecule's stability and excitability. researchgate.net A larger energy gap generally implies higher stability and lower reactivity. nih.gov
For molecules with similar structures, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting portion. scispace.commalayajournal.org In this compound, the nitrophenyl group acts as an electron acceptor, suggesting the LUMO will be predominantly located on this moiety. The HOMO, in contrast, would likely be distributed over the N-(2-methylphenyl)benzamide portion. The energy gap can be tuned by modifying the electron-donating or -withdrawing strength of the substituents. scispace.com This charge transfer character from the HOMO to the LUMO is a key aspect of its electronic behavior. malayajournal.org
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.270 |
| ELUMO | -2.509 |
| Energy Gap (ΔE) | 3.761 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net
In a typical MEP map, red areas indicate negative potential, highlighting regions with high electron density, such as those around electronegative atoms like oxygen. These are the likely sites for electrophilic attack. researchgate.net Conversely, blue areas represent positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. researchgate.net For this compound, the oxygen atoms of the nitro and amide groups are expected to be regions of high negative potential, making them key interaction sites for hydrogen bonding. researchgate.net
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de This analysis allows for the quantification of donor-acceptor interactions, which are crucial for understanding molecular stability. wisc.edu
Intermolecular Interaction Analysis
The way molecules interact with each other in the solid state determines their crystal packing and macroscopic properties. Hirshfeld surface analysis is a powerful method for exploring these interactions.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a computational technique used to visualize and quantify the various intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it provides a graphical representation of the close contacts between neighboring molecules.
| Contact Type | Contribution (%) |
|---|---|
| H···H | 39.0 |
| O···H | 21.3 |
| C···H | 5.4 |
| C···N | 5.8 |
| S···H | 5.9 |
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to predict the physicochemical properties of chemicals based on their molecular structure. These models establish a mathematical relationship between the structural features (descriptors) of a compound and its properties.
A thorough search of scientific databases and literature did not yield any specific QSPR models or studies focused on this compound. Research in this area for similar benzamide structures often involves developing models to predict properties like solubility, toxicity, or biological activity for a series of related compounds. However, dedicated QSPR analysis for this compound, which would provide predictive equations and statistical validation for its specific properties, remains unpublished.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are powerful tools to investigate the behavior of molecules at an atomic level. These techniques are crucial for understanding how a compound like this compound might interact with biological targets.
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction.
While studies on derivatives of this compound have utilized molecular docking to assess their potential as, for example, antidiabetic agents, specific docking scores, binding energies, and detailed interaction patterns for this compound with any particular biological target are not available in the reviewed literature. nih.govnih.govnih.gov Such a study would typically provide data in a table format, as shown below for illustrative purposes, but no such data could be found for the title compound.
Illustrative Data Table (No Data Available for this compound):
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking and analyze the flexibility and conformational changes of both the ligand and the target.
Research on related benzamide series has employed MD simulations to validate the stability of the most potent compounds within their respective binding sites. nih.govresearchgate.net However, specific MD simulation studies for this compound, which would include analyses like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to confirm its conformational stability and interaction dynamics with a biological target, have not been published.
Illustrative Data Table (No Data Available for this compound):
| System | Simulation Time (ns) | Average RMSD (Å) | Key Stable Interactions |
|---|
Prediction of Binding Modes and Interaction Specificity with Biomolecules
The prediction of binding modes and interaction specificity is a direct outcome of molecular docking and molecular dynamics simulations. This involves identifying the specific amino acid residues in a target protein that form hydrogen bonds, hydrophobic interactions, or other types of bonds with the ligand.
For this compound, there is no specific information available in the scientific literature detailing its binding mode or interaction specificity with any biomolecules. While studies on its derivatives describe such interactions, this information cannot be directly extrapolated to the title compound due to differences in their chemical structures. nih.govnih.govnih.gov
Mechanistic Biochemical and Biological Studies in Vitro/pre Clinical Focus
Molecular Interactions with Biomolecules
While direct studies on the binding of N-(2-methylphenyl)-4-nitrobenzamide to albumin were not found, research on structurally related molecules provides valuable insights. For instance, studies on benzofuran (B130515) derivatives functionalized with a 4-nitrophenyl group have investigated their ability to bind to bovine serum albumin (BSA), a common model protein for HSA. mdpi.com These studies employed techniques like fluorescence spectroscopy and circular dichroism to demonstrate that the compounds could alter the secondary structure of the albumin. mdpi.com
Fluorescence quenching is a common method used to study the binding of a ligand to a protein. researchgate.net The intrinsic fluorescence of albumin, primarily from its tryptophan residues, can be quenched upon ligand binding, and the analysis of this quenching can provide binding constants (Kb) and identify the binding mechanism (static or dynamic). researchgate.net Competitive binding experiments using site-specific probes, such as warfarin (B611796) for Sudlow site I and ibuprofen (B1674241) for Sudlow site II, can determine the specific binding location on the albumin molecule. researchgate.net Molecular docking and molecular dynamics simulations are computational tools that further elucidate the precise binding modes and stability of the ligand-protein complex. researchgate.net The presence of the 4-nitrophenyl group in the subject compound suggests a potential for interaction with serum albumin, a hypothesis that warrants future experimental validation. mdpi.com
DNA/RNA Interaction Analysis
While direct studies analyzing the interaction of this compound with DNA or RNA have not been extensively reported, the broader class of nitroaromatic compounds is known for its potential to interact with and damage nucleic acids. nih.gov The mechanism often involves the metabolic reduction of the nitro group, a process that generates highly reactive intermediates. researchgate.net
These reactive species, particularly the N-hydroxylamino derivative, can undergo further transformation into electrophilic arylnitrenium ions. It is this arylnitrenium ion that is often implicated as the ultimate DNA-alkylating species, capable of forming covalent adducts with DNA bases. researchgate.net This can lead to mutagenesis and genotoxicity. The specific nature and extent of DNA or RNA interaction by this compound would depend on its metabolic activation and the reactivity of its subsequent metabolites.
Covalent Modification Mechanisms with Biological Targets (e.g., Nucleophilic Aromatic Substitution)
The chemical structure of this compound, featuring a nitro group on one of the aromatic rings, lends itself to potential covalent interactions with biological macromolecules through mechanisms like nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. researchgate.netscranton.edu
In a biological context, nucleophilic amino acid residues found in proteins (such as cysteine, histidine, or lysine) can act as the attacking nucleophile. This interaction can lead to the formation of a stable, covalent bond between the compound and the protein target, a process that can irreversibly alter the protein's function. This covalent modification is a key mechanism for the activity of many pharmacologically active compounds. nomuraresearchgroup.com The synthesis of related N-(nitrophenyl) benzamide (B126) derivatives has been achieved through nucleophilic aromatic substitution, underscoring the chemical feasibility of this pathway. researchgate.net
In Vitro Cellular Pathway Modulation
Benzamide derivatives have been noted for their anti-inflammatory properties. nanobioletters.comnih.gov The mechanisms for related compounds often involve the inhibition of key inflammatory pathways. For instance, some benzamides and nicotinamides have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) by suppressing the transcription factor NF-κB. nih.gov Other anti-inflammatory mechanisms for structurally diverse compounds include the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins, or the stabilization of cellular membranes to prevent the release of inflammatory mediators. phcogj.commdpi.com While this compound itself has not been the specific subject of detailed anti-inflammatory mechanism studies, nitro-containing compounds are recognized for a range of bioactivities, including anti-inflammatory effects. mdpi.com Some nitrobenzamide derivatives have been investigated as potential anti-neuroinflammatory agents by their ability to reduce lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cells. researchgate.net
N-phenyl benzamides are recognized as potent antibacterial agents, active against both Gram-positive and Gram-negative bacteria. nih.gov The presence of an electron-withdrawing nitro group has been shown to significantly enhance the antimicrobial activity of certain benzamide and benzenesulfonamide (B165840) derivatives. researchgate.netmdpi.com The mechanisms by which benzamides exert their antimicrobial effects can vary based on the bacterial type.
For Gram-positive bacteria, which have a thick cell wall, the interaction is often dominated by external electrostatic forces. In contrast, the more permeable cell wall of Gram-negative bacteria may allow the compound to enter the cell, leading to interactions based on hydrophobicity and steric factors. nih.gov General antimicrobial mechanisms that could be applicable are summarized below.
| Mechanism Category | Description | Potential Relevance for this compound |
| Drug Inactivation | Bacteria produce enzymes that modify or degrade the antibiotic, rendering it ineffective. | Possible, but specific enzymatic inactivation has not been documented for this compound. |
| Target Modification | Alterations in the bacterial target (e.g., cell wall components, ribosomes, enzymes) prevent the drug from binding effectively. | A plausible mechanism, as benzamides could interfere with various cellular targets. |
| Efflux Pumps | Bacteria actively pump the antimicrobial agent out of the cell, preventing it from reaching a therapeutic concentration. | A common resistance mechanism that could reduce the efficacy of this compound. |
| Metabolic Pathway Inhibition | The compound blocks essential metabolic pathways necessary for bacterial survival. | The nitro group is crucial for the activity of some antimycobacterial agents that inhibit essential enzymes like DprE1. nih.govmdpi.com |
The nitro group, in particular, is a key pharmacophore in several antimicrobial drugs. For example, nitro-derivatives of benzoic acid have shown promising activity against Mycobacterium tuberculosis. nih.gov
Direct research examining the effects of this compound on specific cellular signaling pathways, such as the modulation of cyclic AMP (cAMP) levels, is not available in the current scientific literature. While various compounds, including other benzamide derivatives, are known to interact with and modulate signaling cascades like the Hedgehog pathway or those involving NF-κB, specific data for this compound is lacking. nih.govresearchgate.netnih.gov Studies have shown that other chemical agents can alter cAMP levels, which in turn affects downstream signaling through protein kinase A (PKA) and the transcription factor CREB, but no such link has been established for the title compound. nih.govnih.gov
Bio-reduction Pathways of the Nitro Group and Metabolite Formation
A critical metabolic pathway for this compound, and nitroaromatic compounds in general, is the bioreduction of the nitro (NO₂) group. nih.govresearchgate.net This process is typically catalyzed in vitro and in vivo by a variety of enzymes known as nitroreductases, which are present in both mammalian cells and gut microbiota. google.comgoogle.com
The reduction is a multi-step process that proceeds through several reactive intermediates. The generally accepted pathway involves a total six-electron reduction to form the corresponding aromatic amine.
General Pathway of Nitro Group Bio-reduction
Nitro to Nitroso: The nitro group is first reduced to a nitroso (NO) derivative. This step often involves the formation of a transient nitro radical-anion intermediate. researchgate.net
Nitroso to Hydroxylamine: The nitroso intermediate is further reduced to an N-hydroxylamino (NHOH) derivative. This metabolite is often highly reactive. researchgate.net
Hydroxylamine to Amine: The final step is the reduction of the N-hydroxylamino group to the stable amino (NH₂) group, yielding N-(2-methylphenyl)-4-aminobenzamide as the final metabolite. google.com
The intermediates in this pathway, particularly the nitroso and N-hydroxylamino species, are chemically reactive and can be responsible for the compound's biological effects, including potential toxicity. researchgate.net For instance, the N-hydroxylamino metabolite can be further processed by Phase II enzymes to form conjugates that can break down to generate highly electrophilic nitrenium ions, which are capable of covalently modifying cellular macromolecules like DNA. researchgate.net
| Step | Reactant | Intermediate/Product | Key Features |
| 1 | R-NO₂ (Nitro) | R-NO (Nitroso) | Often proceeds via a nitro radical-anion. |
| 2 | R-NO (Nitroso) | R-NHOH (N-Hydroxylamine) | A highly reactive intermediate. |
| 3 | R-NHOH (N-Hydroxylamine) | R-NH₂ (Amine) | The final, more stable, reduction product. |
| (Where R represents the (2-methylphenyl)benzamide scaffold) |
Structure Activity Relationship Sar Studies and Derivative Design
Rational Design of N-(2-methylphenyl)-4-nitrobenzamide Analogues
Design of Hybrid Molecules and Conjugates
The design of hybrid molecules involves combining two or more pharmacophores (the parts of a molecule responsible for its biological activity) into a single entity. This approach can lead to compounds with improved affinity, selectivity, or a dual mode of action. Similarly, conjugation involves linking a molecule to another chemical moiety, such as a peptide or a polymer, to enhance its properties.
While the general principles of hybrid molecule and conjugate design are well-established in medicinal chemistry, specific research detailing the design and synthesis of such derivatives starting from the this compound scaffold is not extensively available in the public domain. General strategies often involve identifying reactive sites on the parent molecule where a second pharmacophore or a linker can be attached without disrupting the key interactions necessary for its primary activity. For this compound, potential modification sites could include the nitro group or the aromatic rings, allowing for the introduction of other biologically active fragments.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed, unsynthesized analogs, thereby saving time and resources in the drug discovery process.
Identification of Molecular Descriptors Correlating with Activity
A crucial step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. These can be broadly categorized into constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.
For a class of compounds like nitrobenzamides, relevant descriptors might include:
Hydrophobicity descriptors (e.g., LogP): These describe the molecule's solubility in fatty versus watery environments and can be crucial for its ability to cross cell membranes.
Electronic descriptors (e.g., HOMO and LUMO energies, partial charges): The nitro group is a strong electron-withdrawing group, making electronic descriptors particularly important. These descriptors can quantify the electronic properties of the molecule and its potential to interact with biological targets.
Steric descriptors (e.g., molecular weight, volume, surface area): These describe the size and shape of the molecule, which are critical for fitting into a biological target's binding site.
Topological descriptors (e.g., connectivity indices): These describe the branching and connectivity of the atoms within the molecule.
A comprehensive QSAR study on this compound and its analogs would involve calculating a wide range of such descriptors and then using statistical methods to identify which ones are most strongly correlated with the observed biological activity.
Table 1: Examples of Molecular Descriptors Potentially Relevant for this compound QSAR Studies
| Descriptor Category | Example Descriptors | Description |
| Hydrophobicity | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the compound. |
| Electronic | HOMO (Highest Occupied Molecular Orbital) Energy | Relates to the molecule's ability to donate electrons. |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Relates to the molecule's ability to accept electrons. | |
| Dipole Moment | Measures the overall polarity of the molecule. | |
| Steric/Topological | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Molecular Volume | The three-dimensional space occupied by the molecule. | |
| Wiener Index | A topological index based on the distances between all pairs of atoms. |
This table presents a generalized list of descriptor types. A specific QSAR study would involve a much larger and more diverse set of calculated descriptors.
Development of Predictive Models for Analogues
Once the relevant molecular descriptors are identified, a predictive QSAR model can be developed using various statistical techniques, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). The goal is to create a statistically robust equation that can accurately predict the biological activity of new, untested analogues of this compound.
The development and validation of such a model would typically involve the following steps:
Data Set Preparation: A series of this compound analogues with experimentally determined biological activities would be compiled.
Descriptor Calculation: A large number of molecular descriptors would be calculated for each compound in the series.
Model Building: A training set of compounds is used to build the QSAR model by establishing a correlation between the descriptors and the biological activity.
Model Validation: The predictive power of the model is assessed using a separate test set of compounds that were not used in the model's development.
Currently, there is a lack of published QSAR studies that specifically focus on a series of this compound derivatives. However, QSAR studies on broader classes of benzamides and nitroaromatic compounds have demonstrated the utility of this approach in guiding the design of new bioactive molecules. nih.gov These studies can provide a methodological framework for future QSAR investigations centered on this compound.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways
While traditional amide synthesis methods are well-established, future research will likely focus on developing more efficient, sustainable, and novel pathways for N-(2-methylphenyl)-4-nitrobenzamide and its derivatives. ontosight.ai The exploration of green chemistry principles is a key direction.
Mechanochemical Synthesis: A move towards solvent-free synthesis, such as using ball mills, has been shown to be an environmentally friendly, safer, and more efficient method for producing related benzamides, often resulting in high yields in a short amount of time. mdpi.comnih.gov
Catalytic Innovations: The development of advanced catalytic systems offers promising alternatives. Rhodium-catalyzed C-H functionalization followed by decarboxylation presents a unique strategy for creating meta-substituted N-aryl benzamides from more accessible starting materials. researchgate.net Furthermore, the use of recoverable and reusable catalysts, such as Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation, provides a green and highly efficient pathway for direct condensation of benzoic acids and amines. nih.gov
Biocatalysis: Enzymatic synthesis represents a significant frontier for amide bond formation. acs.org Amide Bond Synthetases (ABSs) can catalyze the direct coupling of carboxylic acids and amines in aqueous media, presenting a sustainable alternative to methods requiring stoichiometric coupling agents. acs.org Enzymes like lipase (B570770) have also been explored for their role in amide synthesis.
Aqueous Synthesis: Developing methods that utilize water as a solvent is a key goal for green chemistry. A mild, iron-promoted reaction of nitroarenes with acyl chlorides in water has been developed for the synthesis of N-aryl amides, avoiding the need for organic solvents and difficult-to-recover additives. nih.gov
| Synthesis Approach | Key Features | Potential Advantage for this compound |
| Mechanochemistry | Solvent-free, uses mechanical force (ball milling) | Reduced environmental impact, increased efficiency and safety. mdpi.comnih.gov |
| Rhodium-Catalysis | C-H activation and decarboxylation | Access to unique substitution patterns not easily achieved by traditional methods. researchgate.net |
| Enzymatic Synthesis | Uses enzymes like Amide Bond Synthetases (ABSs) | High selectivity, mild reaction conditions, environmentally benign (aqueous media). acs.org |
| Aqueous Fe-promoted | Uses iron dust as a reductant in water | Utilizes inexpensive, safe reagents and a green solvent. nih.gov |
Advanced Spectroscopic and Structural Techniques for Deeper Insights
To move beyond routine characterization, advanced analytical techniques can provide a more profound understanding of the structural and electronic properties of this compound.
Solid-State NMR (ssNMR): This technique is powerful for probing the structure and dynamics of molecules in the solid state. nih.gov For nitroaromatic compounds, 15N ssNMR can offer detailed insights into the electronic environment of the nitro group by measuring the chemical shift tensor components, which are sensitive to substituent effects. researchgate.netrsc.org This can reveal subtle details about intermolecular interactions, such as hydrogen bonding, and molecular packing that are averaged out in solution-state NMR. acs.orgcdc.gov
Advanced Mass Spectrometry: Tandem mass spectrometry (MS/MS) can elucidate complex fragmentation patterns, providing detailed structural information. nih.gov Studies on related benzamides show that fragmentation is heavily influenced by substituents. nih.gov For instance, the presence of electron-withdrawing groups on the benzoyl ring can enhance certain rearrangement reactions during fragmentation. nih.gov A common fragmentation pathway for aromatic amides is the cleavage of the N-CO bond to form a stable aryl acylium cation. mdpi.comacs.org Detailed fragmentation studies of this compound, supported by theoretical DFT calculations, could map its gas-phase ion chemistry. mdpi.comnih.gov
Circular Dichroism (CD) Spectroscopy: For chiral analogues of this compound, CD spectroscopy would be invaluable. The benzamide (B126) chromophore is widely used for stereochemical studies, and understanding how the conformation of the amide C-N bond influences the CD spectra can help in determining the absolute configuration of new, complex molecules. ijpbs.com
Integration of Multi-Omics Data in Mechanistic Studies
Understanding the biological impact of this compound and its metabolites necessitates a systems-level approach. The integration of multi-omics data offers a powerful strategy to elucidate mechanisms of action or toxicity.
The metabolism of nitroaromatic compounds is a critical factor in their biological activity, often involving the reduction of the nitro group to form potentially carcinogenic aromatic amines. nih.govnih.govresearchgate.net This biotransformation is frequently carried out by the gut microbiota. acs.org A multi-omics approach could unravel the complex interactions between this compound and biological systems.
Genomics and Transcriptomics: These tools can identify the genes and transcripts that are up- or down-regulated in response to exposure to the compound. For example, studies on other nitroaromatics have identified specific transcriptional regulators that activate degradation pathways. nih.govnih.gov This could reveal the cellular stress response pathways and adaptive mechanisms.
Proteomics: This can identify changes in protein expression, revealing the specific enzymes involved in the metabolism of this compound and proteins that are targeted by the compound or its metabolites. rsc.org
Metabolomics: This would identify the full spectrum of metabolites produced from the parent compound, providing a direct picture of its biotransformation pathways within a host or by microbial communities. researchgate.net
A streamlined, single-sample multi-omic workflow using LC-MS/MS has been demonstrated to investigate drug toxicity, allowing for the concurrent analysis of metabolites, lipids, and proteins to generate new mechanistic insights. researchgate.net Applying such a strategy to this compound could identify key pathways related to its biological effects and guide the design of safer analogues. acs.orgresearchgate.net
Development of Targeted Probes for Biological Research
The inherent chemical scaffold of this compound provides a foundation for the development of targeted probes for biological research and medical diagnostics. nih.gov The design of such probes often involves incorporating a fluorophore and a specific recognition group into the molecular structure. nih.gov
Future research could focus on modifying the this compound structure to create:
Enzyme Activity Probes: By designing the molecule to be a substrate for a specific enzyme, its cleavage could release a fluorescent reporter group, enabling the real-time monitoring of enzyme activity in living cells. rsc.orgnih.govnih.gov This is particularly relevant for enzymes implicated in disease, where probes can be used for diagnostics or to screen for inhibitors. rsc.org For example, amide-based probes have been developed to selectively measure the activity of human carboxylesterase 1 (hCE1). nih.gov
Fluorescent Probes for Bioimaging: The development of small-molecule fluorescent probes for imaging specific analytes or organelles within living cells is a rapidly growing field. chimia.ch By functionalizing the benzamide structure, it may be possible to create probes that respond to changes in the cellular environment, such as pH, or that localize to specific organelles like lysosomes. researchgate.net Benzimidazole-based probes, which share some structural similarities, have been extensively developed for these purposes. researchgate.net
Activity-Based Protein Profiling (ABPP) Probes: These probes are designed to covalently modify the active site of a target enzyme or family of enzymes. rsc.org A derivative of this compound could potentially be equipped with a reactive "warhead" and a reporter tag to label specific classes of enzymes, aiding in drug discovery and the identification of new drug targets. rsc.orgacs.org
| Probe Type | Design Principle | Potential Application |
| Enzyme Activity Probe | Molecule is a substrate; cleavage releases a fluorophore. nih.gov | Real-time monitoring of disease-related enzyme activity. nih.govrsc.org |
| Bioimaging Probe | Fluorophore that responds to environmental changes (e.g., pH). researchgate.net | Visualizing specific organelles or conditions within living cells. |
| Activity-Based Probe | Covalently modifies the active site of target enzymes. rsc.org | Identifying new drug targets and assessing inhibitor specificity. acs.org |
Computational Design of Enhanced Analogues with Predicted Activity Profiles
In silico methods are indispensable for accelerating the discovery and optimization of new molecules. Future research on this compound will heavily leverage computational tools to design analogues with enhanced properties and to predict their biological activities.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.govresearchgate.net For nitroaromatic compounds, QSAR studies have been used to predict toxicity and mutagenicity. chimia.ch By developing QSAR models for a series of this compound analogues, researchers can identify key molecular descriptors (e.g., spatial, electronic, topological) that influence a desired activity, guiding the synthesis of more potent and selective compounds. nih.govimrpress.com
Molecular Docking and Dynamics: These techniques simulate the interaction of a ligand with a biological target at the atomic level. nih.gov For N-phenylbenzamide derivatives, docking studies have been used to predict binding affinity to cancer-related proteins and cholinesterase enzymes. nih.govnih.gov Molecular dynamics simulations can further assess the stability of the ligand-protein complex over time. researchgate.net These methods would allow for the virtual screening of large libraries of this compound analogues against various biological targets, prioritizing the most promising candidates for synthesis and testing.
ADME/Tox Prediction: Computational tools like SwissADME can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of designed analogues. nih.gov This early-stage screening helps to eliminate compounds with poor pharmacokinetic profiles or potential toxicity issues, saving significant time and resources. nih.govacs.org
Investigation of this compound in Emerging Research Areas (e.g., Materials Science, Catalysis)
The application of this compound and its derivatives is not limited to biology and medicine. Its chemical structure suggests potential utility in materials science and catalysis.
Materials Science: Benzamide and nitroaromatic compounds are used as intermediates in the production of dyes and polymers. ontosight.airesearchgate.netresearchgate.net The rigid structure of N-aryl benzamides, coupled with the potential for strong intermolecular interactions like hydrogen bonding, makes them interesting candidates for the development of novel materials. Research into related molecules has explored applications in liquid crystals and luminescent materials, where the electron-deficient nature of the nitroaromatic system plays a key role. nih.gov Furthermore, strategic modifications, such as fluorination, have been shown to suppress disorder in benzamide crystals, a property that can be crucial for optimizing electronic and mechanical properties. researchgate.net
Catalysis: N-aryl benzamides can participate in or be the product of advanced catalytic reactions. Photocatalytic systems using methylene (B1212753) blue have been shown to enable the C-H arylation of benzamides under mild conditions. researchgate.net The benzamide moiety itself can act as a directing group in transition metal-catalyzed reactions. researchgate.net Future work could explore the potential of this compound or its derivatives to act as ligands for metal catalysts or to serve as organocatalysts themselves, potentially leveraging the electronic properties of the nitro and methyl substituents to influence catalytic activity and selectivity. researchgate.netacs.orgnih.gov
Q & A
Basic: What are the standard synthetic routes for N-(2-methylphenyl)-4-nitrobenzamide, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Acylation : React 2-methylaniline with 4-nitrobenzoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to form the amide bond .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
Yield Optimization : Critical factors include stoichiometric control (1:1.2 molar ratio of amine to acyl chloride), reaction temperature (0–5°C to minimize side reactions), and anhydrous conditions .
Advanced: How can crystallographic disorder in this compound derivatives be resolved during X-ray diffraction analysis?
Methodological Answer:
- Software Tools : Use SHELX programs (e.g., SHELXL) for refinement. Implement twin refinement algorithms to model overlapping electron densities caused by disorder .
- Data Collection : High-resolution datasets (≤1.0 Å) improve model accuracy.
- Validation : Cross-validate with Hirshfeld surface analysis and check for residual electron density peaks post-refinement .
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Look for aromatic protons (δ 7.5–8.3 ppm) and methyl groups (δ 2.3–2.5 ppm). Amide proton appears at δ ~10.5 ppm (broad) .
- ¹³C NMR : Confirm the carbonyl (C=O) signal at ~165 ppm and nitro group resonance .
- Mass Spectrometry : ESI-HRMS confirms the molecular ion peak ([M+H]⁺) with <2 ppm mass error .
Advanced: How can discrepancies between computational predictions and experimental bioactivity data for this compound be analyzed?
Methodological Answer:
- Comparative Studies : Benchmark against structurally similar compounds (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) to assess substituent effects on activity .
- Dose-Response Curves : Perform IC₅₀ assays to validate computational docking results (e.g., using AutoDock Vina).
- Metabolic Stability Tests : Evaluate nitro group reduction in vitro (e.g., liver microsomes) to identify false negatives .
Basic: What preliminary assays evaluate the antimicrobial potential of this compound?
Methodological Answer:
- Disk Diffusion/Kirby-Bauer : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- MIC Determination : Use broth microdilution (concentration range: 1–256 µg/mL).
- Controls : Include nitro-group-free analogs to isolate the nitro moiety’s contribution to activity .
Advanced: What strategies enable selective reduction of the nitro group in this compound?
Methodological Answer:
- Catalytic Hydrogenation : Use Pd/C (10%) in ethanol under H₂ (1 atm). Monitor via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane).
- Chemoselectivity : Add FeCl₃ to suppress amide bond hydrolysis .
- Verification : Post-reduction, confirm the amine product via LC-MS (loss of 46 Da for -NO₂ → -NH₂) and FTIR (disappearance of ~1520 cm⁻¹ nitro peak) .
Basic: How is purity assessed during synthesis, and what impurities are common?
Methodological Answer:
- HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm. Purity >95% is acceptable for biological testing .
- Common Impurities :
- Unreacted 2-methylaniline (retention time ~2.5 min).
- Di-acylated byproducts (detected via mass spec) .
Advanced: What computational methods predict the metabolic pathways of this compound?
Methodological Answer:
- Software : Use Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism.
- Key Pathways :
- Nitro reduction to amine (major).
- Methyl group hydroxylation (minor).
- Validation : Compare with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
- Solvent Pair : Ethanol/water (3:1) yields needle-like crystals.
- Conditions : Slow cooling from 60°C to 4°C over 12 hours.
- Yield : ~70–80% with >99% purity (confirmed by DSC melting point ~148–150°C) .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s anticancer activity?
Methodological Answer:
- Modification Sites :
- Nitro Position : Para vs. meta substitution (test via 3-nitro analogs).
- Methyl Group : Replace with halogens (e.g., Cl, Br) to enhance lipophilicity .
- Assays : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination.
- Computational Modeling : Molecular dynamics simulations to assess binding stability with target proteins (e.g., topoisomerase II) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
